4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine chemical properties
4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine chemical properties
An In-depth Technical Guide to 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine
Introduction: A Versatile Heterocyclic Building Block
4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine is a multifaceted heterocyclic compound that has emerged as a significant building block in the landscape of modern medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a reactive chloropyrimidine core coupled with an imidazole moiety and an amino group, provides a versatile scaffold for the synthesis of complex, biologically active molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in the field of drug development. The strategic positioning of its functional groups makes it a privileged intermediate for creating libraries of compounds aimed at various therapeutic targets, particularly in oncology and inflammatory diseases.[1][2]
Molecular Identity and Physicochemical Properties
A precise understanding of the compound's fundamental properties is the cornerstone of its effective application in research and synthesis.
Chemical Structure and Identifiers
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Systematic Name: 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine
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Synonyms: 4-chloro-6-(1H-imidazol-1-yl)-2-pyrimidinylamine
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CAS Number: 1158769-28-8[3]
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Molecular Formula: C₇H₆ClN₅
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Molecular Weight: 195.61 g/mol
Figure 1: Chemical Structure of 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine.
Physicochemical Data
The following table summarizes the key physicochemical properties critical for experimental design, including solubility, storage, and handling.
| Property | Value / Description | Source(s) |
| Appearance | White to off-white solid. | [4] |
| Purity | Typically ≥95% | [3] |
| Melting Point | Predicted: 120.02°C | [5] |
| Boiling Point | Predicted: 371.2°C at 760 mmHg | [5] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like DMSO and methanol. | [5] |
| Storage Temperature | 2-8°C, in a dry, well-ventilated place. | [3] |
| InChI Key | APRZXKSLUHDXPB-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing
The primary synthetic route to 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its efficiency and control over the final product structure.
Core Synthetic Protocol: Nucleophilic Aromatic Substitution
The synthesis typically starts from a di-substituted pyrimidine, where one halogen is selectively replaced.
Principle: The reaction leverages the high electrophilicity of the carbon atoms at positions 4 and 6 of the 2-aminopyrimidine ring, which are activated by the electron-withdrawing nature of the ring nitrogens. Imidazole, acting as a nucleophile, attacks one of these positions. The presence of the amino group at C2 and the differential reactivity of the chloro groups guide the regioselectivity of the substitution.
Experimental Protocol:
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Reactant Preparation: In a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4,6-dichloropyrimidine (1 equivalent) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
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Addition of Nucleophile: Add imidazole (1.1 equivalents) to the solution.
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Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the mixture. The base acts as a scavenger for the hydrochloric acid byproduct.
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Reaction Condition: Heat the reaction mixture, typically between 80°C and 120°C, and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Final Purification: The crude product is typically purified by column chromatography on silica gel to yield 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine as a solid.
Figure 2: General workflow for the synthesis of the title compound.
Spectral and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The expected data from key analytical techniques are summarized below.
| Technique | Expected Data / Interpretation |
| ¹H NMR | Signals corresponding to the pyrimidine proton, three distinct imidazole protons, and the amine (-NH₂) protons. The chemical shifts will be influenced by the electronic environment of the heterocyclic rings. |
| ¹³C NMR | Resonances for the seven carbon atoms in the molecule. The carbons attached to chlorine and nitrogen atoms will show characteristic downfield shifts. |
| Mass Spec (MS) | The mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z 195 and a characteristic [M+2]⁺ peak at m/z 197 with an approximate intensity ratio of 3:1, confirming the presence of a single chlorine atom. |
| IR Spectroscopy | Characteristic absorption bands are expected for N-H stretching (amine group, ~3300-3500 cm⁻¹), C=N stretching (pyrimidine and imidazole rings, ~1550-1650 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). |
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine lies in the distinct reactivity of its functional groups, primarily the C4-chloro substituent.
Key Reactive Site: The C4-Chloro Group
The chlorine atom is the most reactive site for nucleophilic aromatic substitution (SNAr). This lability is due to the strong electron-withdrawing effect of the pyrimidine ring nitrogens, which stabilizes the Meisenheimer complex intermediate formed during the substitution reaction.
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Displacement with Amines: The chloro group can be readily displaced by primary and secondary amines to form various 2,4-diaminopyrimidine derivatives. This is a common strategy in the synthesis of kinase inhibitors.[6]
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Displacement with O/S Nucleophiles: Alcohols, phenols, and thiols can also displace the chlorine atom, typically under basic conditions, to yield the corresponding ethers and thioethers.
Secondary Reactivity
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2-Amino Group: While less reactive in SNAr, the 2-amino group can undergo reactions such as acylation, sulfonylation, or reductive amination, allowing for further diversification of the molecular scaffold.
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Imidazole Ring: The imidazole ring is generally stable but the N3 nitrogen can act as a hydrogen bond acceptor or a site for coordination with metal catalysts.
Figure 3: Key reactive sites on the 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine scaffold.
Applications in Drug Discovery
The title compound is a valuable intermediate for synthesizing compounds with a wide range of biological activities. Its structure is frequently found in molecules designed to interact with specific biological targets.
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Kinase Inhibitors: The 2-aminopyrimidine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. By modifying the C4 position, researchers can achieve selectivity and potency against various kinases implicated in cancer, such as BRAF, EGFR, and others. A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives have been synthesized and evaluated as V600E-BRAF inhibitors.[7][8]
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Anti-inflammatory Agents: The pyrimidine-imidazole core can be elaborated to produce inhibitors of signaling pathways involved in inflammation.
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Antiparasitic Agents: Imidazole-containing compounds are known to have activity against various parasites. This scaffold serves as a starting point for the discovery of new agents against diseases like Chagas disease, by targeting parasitic enzymes such as CYP51.[9]
Safety and Handling
Adherence to standard laboratory safety protocols is essential when handling this compound.
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Hazard Identification: The compound is classified as hazardous. It may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[10][11][12] Use only in a well-ventilated area or under a chemical fume hood.[10][11]
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Handling: Avoid breathing dust.[10][11] Wash hands thoroughly after handling.[10][11][12]
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Storage: Store in a tightly closed container in a cool, dry (2-8°C), and well-ventilated place.[3][10][11]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]
Conclusion
4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity, particularly at the C4-chloro position, allows for predictable and versatile molecular elaboration. For research teams engaged in the design and synthesis of novel therapeutic agents, this compound represents a strategically important starting material for building diverse and potent molecular libraries targeting a range of diseases.
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